3-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Description
This compound belongs to the fused heterocyclic family, featuring a furotriazolopyrimidine core substituted with diphenyl groups at positions 8 and 9, and a 2-naphthol moiety at position 2. Its molecular formula is C₃₃H₂₁N₄O₂ (calculated molecular weight: 521.55 g/mol). The 2-naphthol group confers polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
Properties
IUPAC Name |
3-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N4O2/c34-23-16-21-14-8-7-13-20(21)15-22(23)27-31-28-25-24(18-9-3-1-4-10-18)26(19-11-5-2-6-12-19)35-29(25)30-17-33(28)32-27/h1-17,34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBZDGLDXOVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 3-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular architecture, which includes a fused triazole and pyrimidine system along with a naphthol moiety. The molecular formula is , and it exhibits a molecular weight of approximately 378.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with various arylidene derivatives under acidic conditions to yield the desired triazolo-pyrimidine structure .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that similar fused pyrimidines possess both antibacterial and antifungal properties. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cellular membranes in microbial cells .
Anticancer Activity
Recent investigations into the anticancer potential of related compounds have indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for developing new chemotherapeutic agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with these compounds. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : In a study evaluating the antimicrobial efficacy of various synthesized pyrimidines, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Evaluation : A series of experiments conducted on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly at micromolar concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with these compounds, indicating their potential as anticancer agents .
Research Findings Summary Table
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Significant activity against bacteria and fungi | Inhibition of nucleic acid synthesis |
| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases |
| Anti-inflammatory | Reduction in pro-inflammatory markers | Inhibition of COX and LOX |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit promising antitumor properties. A study demonstrated that modifications to the triazole and pyrimidine structures could enhance cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that the presence of the furo and triazole moieties is crucial for its antimicrobial efficacy .
Enzyme Inhibition
Another area of application is in the inhibition of specific enzymes such as phosphodiesterases (PDEs). Compounds similar to 3-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol have been reported to modulate enzyme activity, which can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Material Science Applications
Fluorescent Probes
The unique electronic properties of this compound make it suitable for use as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation allows for its use in bioimaging and as a marker in cellular studies. Research has shown that modifications to the naphthol moiety can enhance fluorescence intensity and stability .
Organic Light Emitting Diodes (OLEDs)
Due to its favorable photophysical properties, derivatives of this compound are being explored for use in OLED technology. The incorporation of this compound into OLED devices has been shown to improve efficiency and color purity .
Analytical Chemistry Applications
Chromatographic Techniques
The compound's distinct chemical structure facilitates its use as a standard reference material in chromatographic analyses. It can be employed in high-performance liquid chromatography (HPLC) for the quantification of related compounds in complex mixtures .
Spectroscopic Studies
The compound is also utilized in spectroscopic studies due to its unique absorption characteristics. Its spectral data can serve as a reference for identifying similar compounds or studying reaction mechanisms involving furo[3,2-e][1,2,4]triazolo derivatives .
Case Studies
Chemical Reactions Analysis
Synthetic Pathways for Furo-Triazolo-Pyrimidine Systems
Furo-triazolo-pyrimidine scaffolds are typically synthesized via cyclocondensation or multi-component reactions. For example:
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Cyclization of aminotriazoles with carbonyl derivatives : Similar to methodologies in , 3-amino-1,2,4-triazoles can react with diketones or α,β-unsaturated carbonyl compounds to form fused triazolo-pyrimidines.
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Microwave-assisted annulation : Microwave irradiation (as in ) accelerates ring closure in multiheterocyclic systems, improving yields for electron-deficient substrates.
Functionalization of the Naphthol Substituent
The 2-naphthol group in the compound is reactive toward:
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O-Alkylation/Acylation : Under basic conditions (e.g., K₂CO₃/DMF), the hydroxyl group can undergo alkylation with alkyl halides or acylation with anhydrides.
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Electrophilic aromatic substitution : Nitration or sulfonation may occur at the activated C-1 or C-3 positions of the naphthol ring.
Reactivity of the Triazolo-Pyrimidine Core
The triazolo-pyrimidine system exhibits:
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Nucleophilic substitution at C-2 : The electron-deficient pyrimidine ring may undergo substitution with amines or thiols at elevated temperatures.
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Coordination chemistry : The nitrogen-rich structure can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications.
Potential Oxidation/Reduction Reactions
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Furan ring oxidation : The fused furan moiety may oxidize to a diketone under strong oxidizing agents (e.g., KMnO₄/H⁺), disrupting the furan ring.
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Reduction of the triazole ring : LiAlH₄ or catalytic hydrogenation could reduce the triazole’s N–N bond, though this is less common in fused systems .
Tautomerism and Stability
Like naphthoxazines in , this compound may exhibit ring-chain tautomerism in solution, particularly in protic solvents. For example:
| Tautomer Type | Structure Characteristics |
|---|---|
| Closed form | Fused triazolo-pyrimidine with intact furan ring |
| Open form | Cleavage of the furan ring to yield a diketone intermediate |
Challenges and Limitations
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Steric hindrance : The 8,9-diphenyl groups may impede reactions at the triazolo-pyrimidine core.
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Solubility issues : The hydrophobic naphthol and diphenyl substituents limit solubility in polar solvents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 2-Naphthol vs. 1-Naphthol Derivatives
- 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol (CAS: 333775-25-0)
- Molecular Formula : C₂₉H₁₈N₄O₂ (MW: 454.5 g/mol)
- Key Difference : The hydroxyl group is at position 1 of the naphthol ring instead of position 2.
- Impact : Altered hydrogen-bonding patterns and solubility. The 1-naphthol derivative exhibits a 95% purity and is marketed for general research use, though biological activity data are unspecified .
Substituent Variations on the Furotriazolopyrimidine Core
Phenyl Group Modifications
- 2-(4-Methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS: 333774-69-9)
Heteroatom Incorporation
- 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Key Difference: Substitutes the furan oxygen with sulfur (thieno group) and adds methyl groups at positions 8 and 7.
Functional Group Additions
- (E)-N-[(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine Molecular Formula: C₂₈H₂₁N₅O₃ (MW: 475.5 g/mol) Key Difference: Introduces a methoxyimine side chain. Impact: The imine group may enhance metal-chelating properties, while the methoxy group improves solubility. This derivative is flagged for non-human research due to uncharacterized bioactivity .
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for 3-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol, and how is purity validated?
Methodological Answer: Synthesis typically involves cyclocondensation of triazole precursors with naphthol derivatives under reflux conditions. For example, furo-triazolopyrimidine scaffolds are synthesized via multi-step reactions in dipolar aprotic solvents (e.g., DMF or acetonitrile), with yields improved by optimizing reaction time (8–12 hours) and temperature (80–120°C). Purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic techniques:
- 1H/13C-NMR confirms substituent positions (e.g., aromatic protons at δ 6.45 ppm in DMSO-d6) .
- IR spectroscopy identifies functional groups (e.g., nitrile stretch at 2221 cm⁻¹) .
- Elemental analysis ensures stoichiometric ratios (e.g., C: 58.08% vs. calculated 58.15%) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., methanol or DMSO). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Key interactions include:
- π-π stacking between naphthol and phenyl groups (3.5–4.0 Å distance).
- Hydrogen bonds between hydroxyl groups and triazole nitrogen (O–H···N, ~2.8 Å) .
- Van der Waals forces from trifluoromethyl or difluoroethoxy substituents enhance packing efficiency .
Advanced Research Questions
Q. What computational methods predict electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity (e.g., HOMO localized on naphthol, LUMO on triazolo-pyrimidine) .
- Electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking (AutoDock Vina) screens binding affinities to targets like PDE1 or adenosine A3 receptors, with scoring functions (e.g., ΔG = −9.2 kcal/mol) .
Q. How do structural modifications influence adenosine A3 receptor antagonism?
Methodological Answer: Structure-Activity Relationship (SAR) studies involve:
- Substituent variation : Replacing 8,9-diphenyl groups with cycloalkyl chains reduces steric hindrance, improving receptor binding (IC50 from 120 nM to 35 nM) .
- Bioassays : Competitive binding assays (³H-CCPA radioligand) on HEK293 cells expressing human A3 receptors quantify antagonism .
- Pharmacophore modeling identifies critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (naphthol) .
Q. How can contradictory bioactivity data (e.g., antibacterial vs. antifungal) be resolved?
Methodological Answer: Discrepancies arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed inoculum size (1×10⁶ CFU/mL) and incubation time (24h) for MIC determination .
- Structural analogs : Introducing electron-withdrawing groups (e.g., -CF3) enhances antifungal activity (MIC = 8 µg/mL vs. Candida albicans) while reducing antibacterial effects .
- Metabolic stability testing : Liver microsome assays (e.g., rat S9 fraction) assess degradation rates to rule out false negatives .
Q. What methodologies evaluate metabolic stability in mammalian systems?
Methodological Answer:
- In vitro models : Incubation with liver microsomes (human or rat) at 37°C, NADPH cofactor, and LC-MS/MS quantification of parent compound degradation (t½ = 45–60 minutes) .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I metabolites (e.g., hydroxylation at C-7) and phase II conjugates (glucuronidation) .
- CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) determine competitive inhibition (IC50 < 10 µM suggests risk of drug-drug interactions) .
Q. Are alternative synthetic routes (e.g., microwave-assisted) viable for large-scale production?
Methodological Answer: Microwave synthesis (300 W, 150°C, 30 minutes) reduces reaction time by 75% compared to conventional heating. Key considerations:
- Solvent selection : Ethylene glycol methyl ether (EGME) enhances dielectric heating efficiency .
- Scaling challenges : Batch size limitations (<100 g) due to uneven microwave penetration; continuous-flow reactors address this .
- Yield comparison : Conventional methods (67% yield) vs. microwave (72%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
